molecular formula C8H14N2O B2818292 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one CAS No. 2219369-21-6

5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one

Cat. No. B2818292
CAS RN: 2219369-21-6
M. Wt: 154.213
InChI Key: ALCXFZKSKLDIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one” is a chemical compound with the molecular formula C9H17NO2 . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO2/c10-5-9-3-1-2-8(4-9,6-11)7-12-9/h11H,1-7,10H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 171.24 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Reactivity and Base Interactions

The reactivity of azabicyclic compounds, closely related to 5-(Aminomethyl)-6-azabicyclo[3.2.1]octan-7-one, with various bases has been explored, demonstrating the potential for diverse chemical transformations. For example, 5-hydroxy-7-oxo-6-azabicyclo[3.2.1]octane derivatives react with bases to yield 5-oxo-1,2,2-tricyano-1-cyclohexanecarboxamides, which can further cyclize into 3-amino-1,6-dioxo-3a,4,5,6,7,7a-hexahydro-1H-isoindole-3a,7a-dicarbonitriles (Ershov et al., 2001).

Synthesis of Chiral Morpholine Systems

Chiral 2,6-bridged morpholine systems derived from azabicyclic compounds have been synthesized, showcasing the utility of these structures in the construction of complex chiral molecules. The synthesis involves multiple steps, including acid-catalyzed rearrangements and mesylation reactions, highlighting the synthetic versatility of azabicyclic amines (Kilonda et al., 1995).

Development of Stereochemically Defined Compounds

Research into the stereochemical manipulation of 6-substituted-6-azabicyclo[3.2.1]octan-3-ones has led to the development of methods for the stereoselective reduction of these compounds. This work underscores the importance of stereochemistry in the synthesis of biologically active molecules and provides a foundation for the development of stereochemically defined pharmaceuticals (Pitner et al., 1991).

Exploration of Nicotinic Acetylcholine Receptor Activity

New azabicyclic amines have been designed, synthesized, and evaluated for their activity on the α7 nicotinic acetylcholine receptor, as part of drug discovery efforts targeting cognitive deficits in schizophrenia. This research highlights the potential therapeutic applications of azabicyclic compounds in the treatment of neurological disorders (Walker et al., 2008).

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes . It is recommended to use appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

5-(aminomethyl)-6-azabicyclo[3.2.1]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCXFZKSKLDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(NC2=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.